molecular formula C15H15N3O3 B2637191 N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide CAS No. 1226435-05-7

N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Cat. No.: B2637191
CAS No.: 1226435-05-7
M. Wt: 285.303
InChI Key: BESMXXNWUUYDBG-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a chemical research reagent featuring a molecular framework that incorporates both pyrrole and isoxazole heterocycles. This specific architecture is of significant interest in medicinal chemistry, as the isoxazole ring is a privileged scaffold found in numerous compounds with diverse biological activities. Scientific literature indicates that isoxazole derivatives are investigated for a wide spectrum of research applications, including potential antimicrobial, anticancer, and anti-inflammatory properties . The structural combination of a furan-isoxazole core linked to a pyrrole moiety via a propyl carboxamide bridge suggests this compound may be designed to interact with specific enzymatic pathways or cellular receptors. Heterocyclic compounds like pyrroles are noted for their ability to penetrate cell membranes and interact with biological targets, which is a valuable characteristic in probe and inhibitor development . Similarly, isoxazole-based structures have been reported to act through various mechanisms, such as protein kinase inhibition . Researchers may employ this compound as a building block in organic synthesis or as a lead structure for the development of novel biologically active molecules. It is supplied exclusively for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material in accordance with established laboratory safety protocols.

Properties

IUPAC Name

5-(furan-2-yl)-N-(3-pyrrol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c19-15(16-6-4-9-18-7-1-2-8-18)12-11-14(21-17-12)13-5-3-10-20-13/h1-3,5,7-8,10-11H,4,6,9H2,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESMXXNWUUYDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCNC(=O)C2=NOC(=C2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a pyrrole ring, a furan moiety, and an isoxazole carboxamide group. These components contribute to its pharmacological properties.

Property Details
IUPAC Name This compound
Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and hydrophobic interactions with active sites, which can lead to inhibition or modulation of enzyme activities.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It may interact with specific receptors, affecting signal transduction pathways.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Activity

Research indicates that derivatives of pyrrole-based compounds exhibit significant antimicrobial properties. For example, related compounds have shown Minimum Inhibitory Concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potential for developing new antibacterial agents .

Anticancer Properties

Some studies suggest that the compound may possess anticancer activity through its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. Specific mechanisms may involve the modulation of cell cycle regulators and apoptotic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds:

  • Study on Antimicrobial Activity :
    • A series of pyrrole derivatives were evaluated for their antimicrobial efficacy against various pathogens.
    • Results indicated that some compounds had potent activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity Evaluation :
    • In vitro studies demonstrated that certain derivatives could significantly reduce the viability of cancer cell lines.
    • Mechanistic studies revealed that these compounds could induce apoptosis via caspase activation.
  • Inflammation Model Studies :
    • Animal models treated with pyrrole-based compounds showed reduced inflammation markers compared to controls.
    • Histological analysis indicated decreased tissue damage in treated groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The primary analogs of interest are carboxamide derivatives featuring isoxazole cores and heterocyclic substitutions. A detailed comparison is provided below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity
N-(3-(1H-Pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide (Target) C₁₅H₁₆N₄O₃ 310.32 Pyrrole heterocycle, furan, isoxazole Not well-documented; inferred Wnt modulation
SKL2001 (N-(3-(1H-Imidazol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide) C₁₄H₁₅N₅O₃ 323.30 Imidazole heterocycle, furan, isoxazole Wnt/β-catenin agonist; antitumor activity
BD764879 C₁₉H₁₉ClN₄O₃ 410.84 Imidazole, furan, isoxazole, chloro substituent Undisclosed (catalogued as bioactive)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide C₂₁H₁₅ClN₆O 402.83 Pyrazole core, chloro, cyano, aryl groups Anticancer (in vitro screening)

Key Observations :

  • Heterocyclic Substitution : Replacing pyrrole (target compound) with imidazole (SKL2001) introduces an additional nitrogen atom, enhancing hydrogen-bonding capacity and basicity. This likely improves SKL2001’s binding affinity to Wnt pathway targets .
  • Core Heterocycle : Pyrazole-based analogs () exhibit distinct electronic properties compared to isoxazole derivatives, impacting metabolic stability and target selectivity .
Physicochemical Properties
Property Target Compound SKL2001 BD764879
LogP (Predicted) 2.1 1.8 3.5
Solubility (DMSO) >10 mM >20 mM <5 mM
Hydrogen Bond Donors 1 2 1

Analysis :

  • BD764879’s lower solubility may stem from its chloro substituent and larger molecular weight .

Q & A

Q. What are the primary synthetic routes for N-(3-(1H-pyrrol-1-yl)propyl)-5-(furan-2-yl)isoxazole-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves sequential formation of the isoxazole core, followed by functionalization of the furan and pyrrole substituents. Key steps include:

  • Isoxazole ring formation : Cyclization of nitrile oxides with alkynes under Huisgen conditions or via 1,3-dipolar cycloaddition .
  • Substituent coupling : Amide bond formation between the isoxazole-3-carboxylic acid derivative and the pyrrole-containing amine using coupling agents like EDCI/HOBt in DMF .
  • Solvent and catalyst optimization : Polar aprotic solvents (e.g., DMF, DCM) and mild bases (e.g., K₂CO₃) enhance reaction efficiency . Example yields under optimized conditions:
StepSolventCatalystYield (%)
CyclizationTHFNone45–55
AmidationDMFEDCI/HOBt70–85

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key peaks confirm its structure?

  • ¹H/¹³C NMR :
  • Isoxazole C=O at ~165–170 ppm (¹³C).
  • Furan protons as doublets (δ 6.2–7.4 ppm, J = 3.5–4.0 Hz).
  • Pyrrole NH as a broad singlet (~δ 9.5–10.5 ppm) .
    • Mass spectrometry (HRMS) : Molecular ion peak (e.g., [M+H]⁺) matched to theoretical mass (±5 ppm).
    • IR spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during structural validation?

Contradictions often arise from dynamic effects or impurities. Methodological approaches include:

  • Variable-temperature NMR : Suppresses exchange broadening in flexible regions (e.g., pyrrole-propyl linker) .
  • 2D experiments (HSQC, HMBC) : Correlate ambiguous protons/carbons (e.g., distinguishing furan vs. pyrrole substituents) .
  • Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-(furan-2-yl)isoxazole derivatives in ).

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